molecular formula C15H17N3O2S B2586074 N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide CAS No. 2097902-06-0

N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2586074
CAS No.: 2097902-06-0
M. Wt: 303.38
InChI Key: GUOCQQULUOQJLJ-UHFFFAOYSA-N
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Description

N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates a cyclopenta[c]pyridazin-3-one moiety linked via an ethyl chain to an acetamide group bearing a thiophene ring. This specific architecture suggests potential as a key intermediate or scaffold in medicinal chemistry, particularly for the development of novel heterocyclic compounds. The presence of both pyridazine and thiophene rings, which are privileged structures in drug discovery, makes this molecule a valuable candidate for probing biological pathways. Researchers can utilize this compound in the design and synthesis of molecular hybrids, an approach that combines distinct pharmacophores into a single molecule to achieve enhanced efficacy or multi-target activity . Such heterodimers have shown significant promise in the development of agents for various conditions, including cancer, inflammatory diseases, and bacterial infections . While a specific mechanism of action is not yet defined for this compound, molecules with similar substructures have been investigated as inhibitors of key enzymatic targets, such as cyclooxygenase-2 (COX-II) or other disease-relevant proteins. Its research value lies in its potential to be developed into a tool compound for biochemical assays or as a precursor for further chemical elaboration. This product is intended for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-14(10-12-4-2-8-21-12)16-6-7-18-15(20)9-11-3-1-5-13(11)17-18/h2,4,8-9H,1,3,5-7,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOCQQULUOQJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[c]pyridazinyl intermediate, which is then coupled with a thiophen-2-yl acetamide derivative under specific reaction conditions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Cyclohepta[c]Pyridazinone Analogs
  • Compound: 2-{3-Oxo-2H,3H,5H,6H,7H,8H,9H-Cyclohepta[c]Pyridazin-2-yl}Acetic Acid (CAS 1232810-21-7) Structural Difference: A seven-membered cycloheptane ring fused to pyridazinone vs. the five-membered cyclopentane in the target compound. Implications: Larger ring size reduces ring strain but may decrease solubility due to increased hydrophobicity. The topological polar surface area (70 Ų) is comparable, suggesting similar membrane permeability .
Cyclopenta[b]Naphthalen/Quinolin Derivatives
  • Compounds: N-{1H,2H,3H,5H,6H,7H,8H-Cyclopenta[b]Naphthalen-4-yl} Acetamide Derivatives (e.g., 5b–5d, 7h–7k) Structural Difference: Naphthalene or quinoline fused systems instead of pyridazinone. These derivatives exhibit cholinesterase inhibition activity, suggesting the target compound’s pyridazinone may similarly interact with enzyme active sites .

Substituent Variations on the Acetamide Moiety

Thiophen-2-yl vs. Phenoxy Groups
  • Compound: 2-(2,5-Dimethylphenoxy)-N-(2-{3-Oxo-Cyclopenta[c]Pyridazin-2-yl}Ethyl)Acetamide (CAS 2034470-66-9) Structural Difference: A 2,5-dimethylphenoxy group replaces the thiophen-2-yl. Thiophene’s sulfur atom may enhance interactions with metal ions or cysteine residues .
Thiophen-2-yl vs. Cyanothiophen-2-yl
  • Compound: N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide Structural Difference: A cyano group at the 3-position of the thiophene. Synthesis involves a two-step acid chloride coupling, similar to the target compound’s likely preparation .

Physicochemical and Spectroscopic Properties

Property Target Compound Cyclohepta[c]Pyridazinone Analog (CAS 1232810-21-7) 2,5-Dimethylphenoxy Analog (CAS 2034470-66-9)
Molecular Weight Not explicitly stated 222.25 g/mol 341.40 g/mol
Hydrogen Bond Acceptors ~4 (estimated) 4 3
Topological Polar SA ~70 Ų (estimated) 70 Ų 75 Ų
Melting Point Not reported Not reported 230–232°C (similar analog in )

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